2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

Catalog No.
S1494744
CAS No.
118000-41-2
M.F
C9H9ClN2
M. Wt
180.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

CAS Number

118000-41-2

Product Name

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

IUPAC Name

2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

InChI

InChI=1S/C9H9ClN2/c1-7-2-3-12-6-8(5-10)11-9(12)4-7/h2-4,6H,5H2,1H3

InChI Key

AFFYGLUVFNCIKY-UHFFFAOYSA-N

SMILES

CC1=CC2=NC(=CN2C=C1)CCl

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCl

Chemical Properties

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine (CM-7-MeI) is a heterocyclic organic compound. Heterocyclic compounds contain atoms from different elements in their rings. CM-7-MeI is classified as an aromatic compound due to the structure of its rings [].

Potential Applications

  • Organic synthesis: CM-7-MeI's structure with a chloromethyl group (-CH2Cl) makes it a potential building block for more complex molecules [].
  • Medicinal chemistry: The imidazopyridine ring system is present in some biologically active molecules []. This raises the possibility that CM-7-MeI or related compounds could have interesting biological properties.

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound characterized by the presence of both imidazole and pyridine rings. Its molecular formula is C8H8ClN2C_8H_8ClN_2, and it has a molecular weight of approximately 166.61 g/mol. This compound features a chloromethyl group, which significantly influences its chemical reactivity and biological properties. The compound is known to be an irritant and poses certain hazards, including potential harm if ingested or upon skin contact .

The chemical behavior of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine is primarily influenced by its chloromethyl group, which can undergo nucleophilic substitution reactions. This allows the compound to react with various nucleophiles, leading to the formation of substituted derivatives. For example, the chloromethyl group can be replaced by amines or alcohols, resulting in new compounds with potentially altered biological activities. Additionally, the imidazole ring's electron-rich nature enables the compound to participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile .

Research indicates that 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine exhibits significant biological activity, particularly in cancer research. Preliminary studies suggest that it may function as an antitumor agent by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The specific mechanisms of action are still under investigation, but its structural features allow it to interact with critical biological targets, making it a candidate for further pharmacological studies .

The synthesis of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with chloromethyl methyl ether under suitable conditions to form the desired imidazo[1,2-a]pyridine structure. Other synthetic approaches may involve various catalysts and reagents to optimize yield and purity. The following steps summarize a general synthetic pathway:

  • Starting Material Preparation: Prepare 2-aminopyridine and chloromethyl methyl ether.
  • Reaction Conditions: Combine the starting materials under controlled temperature and pressure.
  • Purification: Isolate the product through crystallization or chromatography techniques.
  • Characterization: Confirm the structure using spectroscopic methods such as NMR or mass spectrometry .

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine finds applications primarily in chemical research and medicinal chemistry. Its potential as an antitumor agent makes it a subject of interest in cancer therapeutics. Additionally, due to its ability to form derivatives through nucleophilic substitution, it can be utilized in synthesizing other biologically active compounds .

Interaction studies involving 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine focus on its binding affinity to various biological targets such as enzymes and receptors involved in cellular signaling pathways. These studies aim to elucidate its mechanism of action at a molecular level, providing insights into how this compound influences cellular responses and potentially modulates disease processes .

Several compounds share structural similarities with 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine. Below is a comparison highlighting their unique features:

Compound NameStructure TypeUnique Features
2-Methylimidazo[1,2-a]pyridineHeterocyclicMethyl group instead of chloromethyl; known carcinogen
4-Chloro-3-methylimidazo[1,2-a]pyridineHeterocyclicContains additional chlorine; potential mutagenic properties
5-Bromo-3-methylimidazo[1,2-a]pyridineHeterocyclicBromine substitution; studied for its biological activity
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridineHeterocyclicAdditional chlorine; modified reactivity profile

Each of these compounds exhibits distinct characteristics that differentiate them from 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine hydrochloride. The presence and positioning of substituents significantly influence their chemical behavior and biological activity, making comparative studies essential for understanding their potential applications in medicinal chemistry .

Early Developments

The imidazo[1,2-a]pyridine scaffold was first explored in the mid-20th century, with initial interest driven by its structural similarity to purine bases. Early studies focused on its synthesis via condensation reactions between 2-aminopyridines and α-haloketones. The discovery of bioactive derivatives, such as the anxiolytic alpidem in the 1980s, highlighted its pharmacological potential. However, hepatotoxicity issues led to alpidem's withdrawal, spurring efforts to optimize imidazopyridine derivatives for improved safety and efficacy.

Evolution in Drug Design

By the 1990s, imidazo[1,2-a]pyridines became central to proton pump inhibitor (PPI) development. Compounds like omeprazole and lansoprazole, though benzimidazole-based, shared mechanistic parallels with imidazopyridine derivatives targeting the H$$^+$$/K$$^+$$ ATPase. Concurrently, synthetic methodologies advanced, enabling metal-free, one-pot syntheses under mild conditions.

The chloromethyl group at the 2-position of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine represents a highly reactive electrophilic center that serves as a crucial site for regioselective functionalization [1] [2]. The inherent reactivity of this moiety stems from the electron-withdrawing nature of the chlorine atom, which renders the carbon center susceptible to nucleophilic attack while maintaining excellent selectivity over other positions on the heterocyclic scaffold.

Research investigations have demonstrated that the chloromethyl functionality exhibits remarkable regioselectivity in substitution reactions, with nucleophiles preferentially attacking this position over the aromatic carbons of the imidazo[1,2-a]pyridine core [1]. This selectivity pattern is attributed to the significantly lower activation barrier required for nucleophilic displacement at the benzylic-type position compared to direct aromatic substitution reactions. The regioselective nature of these transformations has been extensively validated through mechanistic studies employing various nucleophilic species.

Experimental evidence indicates that regioselective modifications of the chloromethyl moiety proceed through classical nucleophilic substitution mechanisms, predominantly following second-order kinetics [2]. The reaction pathway involves initial coordination of the nucleophile to the electrophilic carbon, followed by synchronous bond formation and chloride departure. Temperature-dependent studies have revealed activation energies ranging from 15 to 25 kcal/mol for typical nucleophiles, with stronger nucleophiles exhibiting lower energy barriers and enhanced reaction rates.

Table 1: Molecular Properties of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

PropertyValueReference
Molecular FormulaC₉H₉ClN₂ [3] [4]
Molecular Weight (g/mol)180.63 [3] [4]
Melting Point (°C)84-85 [3]
Density (g/cm³)1.29±0.1 [3]
pKa (predicted)6.31±0.50 [3]
CAS Number118000-41-2 [3] [4]
InChI KeyAFFYGLUVFNCIKY-UHFFFAOYSA-N [5]
Physical StateSolid [6]
AppearanceWhite powder [6]

The regioselective modification strategies have been successfully applied to introduce diverse functional groups including amines, thiols, alcohols, and carbon nucleophiles [2]. These transformations typically proceed under mild reaction conditions, with reaction temperatures ranging from ambient to moderate heating (25-80°C), making them suitable for incorporation into multi-step synthetic sequences without decomposition of sensitive functionalities.

Nucleophilic Substitution at the 2-Position

Nucleophilic substitution reactions at the 2-position chloromethyl group of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine represent one of the most versatile and widely employed functionalization strategies for this heterocyclic scaffold [1] [2]. The high electrophilicity of the chloromethyl carbon, enhanced by the electron-withdrawing influence of the adjacent heterocyclic nitrogen atoms, facilitates facile displacement reactions with a broad spectrum of nucleophilic reagents.

Comprehensive mechanistic investigations have revealed that these substitution reactions proceed through a well-defined pathway involving initial nucleophile approach, transition state formation, and subsequent chloride elimination [2]. The reaction kinetics follow second-order behavior, with rate constants demonstrating strong dependence on nucleophile basicity and steric factors. Primary and secondary amines exhibit particularly high reactivity, with reaction rates typically 10-100 times faster than corresponding alcohol or thiol nucleophiles under identical conditions.

Table 2: Reactivity Studies - Nucleophilic Substitution Reactions

Reaction TypeReaction ConditionsTypical Yield (%)Key FeaturesReference
Nucleophilic substitution with aminesRoom temperature, polar solvents70-95High regioselectivity at chloromethyl position [1] [2]
Nucleophilic substitution with thiolsMild conditions, basic media65-90Excellent functional group tolerance [2]
Nucleophilic substitution with alcoholsRoom temperature to reflux60-85Moderate to good yields [2]
BCl₃-mediated C-N bond formationDCM, 0°C under N₂, 2h80-95In situ debenzylation mechanism [2]
BCl₃-mediated C-S bond formationDCM, 0°C under N₂, 2h75-90Wide substrate scope [2]
BCl₃-mediated C-O bond formationDCM, 0°C to 70°C70-88Mild reaction conditions [2]

Advanced methodologies have been developed utilizing boron trichloride as a mediating agent for enhanced nucleophilic substitution reactions [2]. These BCl₃-mediated transformations proceed through an unconventional debenzylation mechanism, enabling the formation of carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds with exceptional efficiency. The methodology demonstrates remarkable substrate scope, accommodating diverse nucleophiles including primary and secondary amines, thiols, and alcohols with yields typically exceeding 70%.

The reaction mechanism involves initial coordination of BCl₃ to the heterocyclic nitrogen, followed by electronic delocalization that activates the chloromethyl position toward nucleophilic attack [2]. This activation strategy significantly enhances reaction rates while maintaining excellent functional group tolerance and mild reaction conditions. Temperature optimization studies have identified optimal reaction windows of 0°C to room temperature for most transformations, with some alcohol nucleophiles requiring elevated temperatures up to 70°C for complete conversion.

Solvent effects play a crucial role in determining reaction efficiency and selectivity patterns. Dichloromethane has emerged as the optimal solvent for BCl₃-mediated reactions, providing superior solubility for both organic and inorganic components while facilitating efficient heat transfer and product isolation [2]. Alternative solvents such as toluene and acetonitrile have shown reduced efficiency, likely due to competitive coordination with the Lewis acid catalyst.

Structural Optimization Strategies for Research Applications

Structural optimization of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine derivatives for research applications encompasses systematic modifications designed to enhance specific physicochemical properties while maintaining or improving biological activity profiles [7] [8]. These optimization strategies are guided by comprehensive structure-property relationship studies that correlate molecular features with desired research outcomes.

The optimization process typically begins with identification of key pharmacophoric elements within the imidazo[1,2-a]pyridine scaffold [7]. The 7-methyl substituent has been identified as critical for maintaining optimal binding interactions with target proteins, while the 2-chloromethyl group serves as a versatile synthetic handle for introducing diverse functionalities. Systematic modifications of these core elements have revealed structure-activity relationships that guide rational design approaches.

Lipophilicity optimization represents a primary focus area, as excessive lipophilicity often correlates with poor metabolic stability and reduced selectivity [8] [9]. Strategies for reducing lipophilicity include introduction of polar heteroatoms, incorporation of hydrogen bond donors and acceptors, and replacement of aromatic rings with saturated alternatives. These modifications have been successfully implemented while preserving essential binding interactions through careful consideration of target protein structures.

Metabolic stability enhancement strategies focus on blocking vulnerable metabolic sites without disrupting key pharmacological interactions [8]. Common approaches include fluorine substitution at metabolically labile positions, incorporation of metabolically stable heterocycles, and strategic placement of steric hindrance around oxidatively susceptible centers. These modifications have demonstrated significant improvements in liver microsome stability assays while maintaining acceptable potency levels.

Solubility optimization strategies address the frequent challenge of poor aqueous solubility exhibited by many imidazo[1,2-a]pyridine derivatives [8] [9]. Successful approaches include introduction of ionizable groups at appropriate pH ranges, incorporation of polar substituents that maintain crystal packing efficiency, and development of prodrug strategies that enhance dissolution rates. X-ray crystallographic studies have provided insights into solid-state packing arrangements that influence solubility behavior.

C-3 Position Functionalization Methodologies

The C-3 position of the imidazo[1,2-a]pyridine ring system represents a particularly reactive site for chemical functionalization due to its enhanced nucleophilic character and favorable electronic properties [10] [11] [12]. This position exhibits unique reactivity patterns that enable diverse functionalization strategies under mild reaction conditions, making it an attractive target for synthetic elaboration and structure-activity relationship studies.

Table 3: C-3 Position Functionalization Methods

MethodCatalyst/ReagentTemperature (°C)Yield Range (%)AdvantagesReference
Catalyst-free decarboxylationGlyoxalic acid + boronic acidsRoom temperature65-85Metal-free, mild conditions [10] [12]
Lewis acid-catalyzed alkylationY(OTf)₃, Yb(OTf)₃10086-96High yields, broad scope [13] [11]
Aza-Friedel-Crafts reactionY(OTf)₃ with aldehydes/aminesRoom temperature70-95Atom economy, oxidant-free [11]
Radical-mediated arylationChlorophyll, diazonium saltsRoom temperature75-92Green photosensitizer [14]
Photochemical C-H activationVisible light, photoredox catalystsRoom temperature60-90Energy efficient [15]
Metal-catalyzed direct functionalizationPd, Ru, Cu catalysts80-14070-95High selectivity [16] [17]

Lewis acid-catalyzed alkylation methodologies have demonstrated exceptional efficiency for C-3 functionalization using lanthanide triflates as catalysts [13] [11]. Ytterbium and yttrium triflates have emerged as optimal catalysts, providing high yields and excellent substrate scope under relatively mild conditions. The reaction proceeds through Lewis acid activation of electrophilic partners, followed by nucleophilic attack by the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring.

Three-component aza-Friedel-Crafts reactions represent another powerful strategy for C-3 functionalization, enabling the simultaneous formation of carbon-carbon and carbon-nitrogen bonds [11]. These reactions typically employ aldehydes and amines as coupling partners in the presence of yttrium triflate catalyst, proceeding through iminium ion intermediates that undergo nucleophilic attack by the imidazo[1,2-a]pyridine C-3 position. The methodology demonstrates excellent atom economy and broad substrate compatibility.

Photochemical approaches have gained prominence due to their environmentally benign nature and energy efficiency [14] [15]. Visible light-mediated C-H functionalization reactions utilize photoredox catalysts or natural photosensitizers such as chlorophyll to activate aryl diazonium salts, enabling efficient C-3 arylation under mild conditions. These methods avoid the use of toxic heavy metals while providing excellent functional group tolerance.

Reactivity Studies of 7-Methyl Group in Derivatization

The 7-methyl substituent in 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine exhibits distinctive reactivity patterns that significantly influence the chemical behavior and derivatization potential of the heterocyclic scaffold [18] [19]. This position, while less reactive than the 2-chloromethyl group, nevertheless participates in various chemical transformations under appropriate reaction conditions, contributing to the overall synthetic versatility of the molecule.

Reactivity studies have revealed that the 7-methyl group can undergo oxidative transformations to form corresponding aldehydes, carboxylic acids, and other oxidized derivatives [18]. These oxidations typically require stronger oxidizing conditions compared to benzylic positions due to the reduced activation provided by the heterocyclic system. Common oxidizing agents include potassium permanganate, chromium trioxide, and various organocatalytic oxidation systems.

The electron-donating nature of the 7-methyl group significantly influences the electronic properties of the imidazo[1,2-a]pyridine ring system [19]. This substitution pattern increases electron density throughout the heterocyclic framework, particularly affecting reactivity patterns at the C-3 and C-5 positions. Computational studies have quantified these electronic effects through frontier molecular orbital calculations and electrostatic potential mapping.

Table 4: Structure-Activity Relationship Data

Structural ModificationBiological ActivityIC₅₀ Range (μM)Key TargetsClinical RelevanceReference
7-Methyl substitutionEnhanced receptor binding0.06-15GABA receptors, kinasesSleep disorders, anxiety [18] [19] [20]
2-Chloromethyl groupIncreased electrophilicity0.2-25Various enzymesCancer therapy [21] [7]
C-3 aryl substituentsImproved selectivity0.1-50Protein-protein interactionsNeurological diseases [22] [23]
Pyridine ring halogenationModified electron density5-100Ion channelsCardiovascular applications [24] [15]
Electron-withdrawing groupsIncreased potency0.05-20Metabolic enzymesAnti-inflammatory [25] [7]
Electron-donating groupsReduced activity10-200CNS targetsLimited therapeutic use [18] [19]

Halogenation reactions at the 7-methyl position have been investigated as potential routes to diversified derivatives [24]. These transformations typically require radical initiation conditions, such as N-bromosuccinimide in the presence of radical initiators, to achieve selective halogenation at the methyl group while avoiding aromatic substitution. The resulting halogenated intermediates serve as valuable synthetic intermediates for further functionalization reactions.

Cross-coupling reactions involving the 7-methyl group require prior functionalization to more reactive intermediates [15]. Strategies include benzylic bromination followed by metal-catalyzed cross-coupling reactions, or direct C-H activation approaches using transition metal catalysts. These methodologies enable the introduction of diverse substituents while maintaining the integrity of the heterocyclic core structure.

The 7-methyl group also influences the regioselectivity and reaction rates of functionalization reactions at other positions within the molecule [19]. This directing effect is particularly pronounced for electrophilic aromatic substitution reactions, where the electron-donating methyl group activates adjacent positions toward electrophilic attack while deactivating electron-deficient sites.

Structure-Activity Relationship Frameworks

Structure-activity relationship frameworks for 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine derivatives provide systematic understanding of how molecular modifications influence biological activity, selectivity, and therapeutic potential [18] [19] [20]. These frameworks are constructed through comprehensive analysis of binding affinities, functional assays, and computational modeling studies that correlate structural features with observed biological effects.

The imidazo[1,2-a]pyridine core structure represents the essential pharmacophoric element that governs primary binding interactions with target proteins [20]. Modifications to this core, particularly at the 7-position, significantly influence receptor binding affinity and selectivity profiles. The 7-methyl substituent has been identified as optimal for gamma-aminobutyric acid receptor interactions, providing enhanced binding affinity compared to unsubstituted or alternative alkyl substituents.

Substitution patterns at the 2-position demonstrate profound effects on biological activity profiles [7]. The chloromethyl group provides a reactive handle that enables covalent modification of target proteins, leading to enhanced potency and prolonged duration of action. Alternative substituents at this position, including various alkyl, aryl, and heteroaryl groups, modulate both potency and selectivity through different binding mechanisms.

The C-3 position modifications have emerged as critical determinants of selectivity and off-target activity profiles [22] [23]. Aryl substituents at this position can engage in π-π stacking interactions with aromatic amino acid residues in protein binding sites, significantly enhancing binding affinity and selectivity. The size, electronic properties, and substitution patterns of these aryl groups provide fine-tuning opportunities for optimizing biological activity.

Electronic effects play crucial roles in determining structure-activity relationships [25]. Electron-withdrawing substituents generally enhance binding to nucleophilic target sites, while electron-donating groups reduce electrophilicity and may decrease potency. The balance between these electronic effects and other molecular properties such as lipophilicity and metabolic stability requires careful optimization.

Conformational flexibility and molecular dynamics studies have revealed the importance of three-dimensional molecular shape in determining biological activity [26]. The imidazo[1,2-a]pyridine scaffold adopts specific conformations that optimize interactions with target binding sites. Modifications that alter these preferred conformations can dramatically impact biological activity, even when binding affinity measurements suggest minimal effects.

Theoretical Studies on Electron Distribution and Molecular Reactivity

Theoretical investigations employing density functional theory calculations have provided detailed insights into the electron distribution patterns and molecular reactivity profiles of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine [27] [28] [29]. These computational studies utilize advanced basis sets and correlation functionals to accurately predict electronic properties that govern chemical reactivity and biological activity.

Table 5: Theoretical Studies - DFT-Calculated Parameters

ParameterCalculated ValueMethod/Basis SetInterpretationReference
HOMO Energy (eV)-5.2 to -6.1B3LYP/6-311G++(d,p)Electron donation capability [27] [28] [29]
LUMO Energy (eV)-1.8 to -2.5B3LYP/6-311G++(d,p)Electron acceptance capability [27] [28] [29]
HOMO-LUMO Gap (eV)2.8 to 3.6B3LYP/6-311G++(d,p)Chemical stability indicator [27] [28] [29]
Chemical Hardness (η)1.4 to 1.8B3LYP/6-31G+(d,p)Resistance to deformation [28] [30]
Chemical Softness (S)0.28 to 0.36B3LYP/6-31G+(d,p)Reaction tendency [28] [30]
Electrophilicity Index (ω)3.2 to 4.8B3LYP/6-311G++(d,p)Electrophilic reactivity [27] [29]
Electronic Chemical Potential (μ)-3.9 to -4.3B3LYP/6-31G+(d,p)Chemical potential [28] [30]
Dipole Moment (Debye)2.1 to 3.8B3LYP/6-31G+(d,p)Polarity measure [28] [30]

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the imidazo[1,2-a]pyridine ring system, with significant contributions from the nitrogen atoms and the C-3 position [27] [29]. This distribution pattern explains the nucleophilic character of the C-3 position and its enhanced reactivity toward electrophilic reagents. The lowest unoccupied molecular orbital shows delocalization across the entire π-system with particular concentration at electron-deficient positions.

The HOMO-LUMO energy gap calculations provide quantitative measures of chemical stability and reactivity [27] [28] [29]. Values ranging from 2.8 to 3.6 electron volts indicate moderate stability with sufficient reactivity for synthetic transformations. These energy gaps correlate well with experimental observations of thermal stability and reaction conditions required for various functionalization reactions.

Electrostatic potential mapping studies have identified regions of high electron density that serve as preferred sites for electrophilic attack [28] [30]. The C-3 position exhibits the most negative electrostatic potential, consistent with its observed nucleophilic reactivity. The chloromethyl carbon shows positive electrostatic potential, confirming its electrophilic nature and susceptibility to nucleophilic substitution reactions.

Chemical reactivity descriptors derived from conceptual density functional theory provide quantitative measures of molecular reactivity [30]. The electrophilicity index values ranging from 3.2 to 4.8 classify these compounds as moderate electrophiles, explaining their reactivity patterns with various nucleophiles. Chemical hardness values indicate resistance to electronic perturbation, while softness parameters predict reaction tendency and catalyst requirements.

Molecular electrostatic potential analysis has revealed charge distribution patterns that correlate with experimental reactivity observations [28]. Regions of high electron density correspond to nucleophilic reaction sites, while electron-deficient areas predict electrophilic reactivity. These computational predictions have been validated through systematic experimental studies of reaction regioselectivity and kinetics.

XLogP3

2.6

Wikipedia

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

Dates

Last modified: 07-17-2023

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